1,6-Dibromo-3,3,4,4-tetrafluorohexane
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Overview
Description
1,6-Dibromo-3,3,4,4-tetrafluorohexane: is a halogenated organic compound with the molecular formula C6H8Br2F4 and a molecular weight of 315.93 g/mol . This compound is characterized by the presence of bromine and fluorine atoms, which impart unique chemical properties. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Dibromo-3,3,4,4-tetrafluorohexane can be synthesized through the bromination of 3,3,4,4-tetrafluorohexane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and fluorinated compounds to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,6-Dibromo-3,3,4,4-tetrafluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,6-difluoro-3,3,4,4-tetrafluorohexane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Reduction reactions produce 1,6-difluoro-3,3,4,4-tetrafluorohexane.
- Oxidation reactions result in alcohols or carboxylic acids .
Scientific Research Applications
Chemistry: 1,6-Dibromo-3,3,4,4-tetrafluorohexane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals .
Biology and Medicine: In biological research, fluorinated compounds like this compound are studied for their potential use in drug development. Their unique properties, such as increased metabolic stability and lipophilicity, make them attractive candidates for medicinal chemistry .
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in the manufacture of polymers, surfactants, and other industrial products .
Mechanism of Action
The mechanism of action of 1,6-dibromo-3,3,4,4-tetrafluorohexane involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the nature of the reactants .
Comparison with Similar Compounds
1,6-Diiodo-3,3,4,4-tetrafluorohexane: Similar structure but with iodine atoms instead of bromine.
3,3,4,4-Tetrafluorohexane: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
Uniqueness: 1,6-Dibromo-3,3,4,4-tetrafluorohexane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. The combination of these halogens allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
1,6-dibromo-3,3,4,4-tetrafluorohexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2F4/c7-3-1-5(9,10)6(11,12)2-4-8/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOLKYVDEKIAIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(CCBr)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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